molecular formula C14H19N5 B15114559 2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine

Katalognummer: B15114559
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: AIXIRZBZYPAWGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is a synthetic organic compound that belongs to the class of pyrazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidine group: This step may involve nucleophilic substitution reactions.

    Addition of the trimethylpyrazole group: This can be done through coupling reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other derivatives.

    Reduction: Reduction reactions could be used to modify the functional groups, altering the compound’s properties.

    Substitution: Various substitution reactions can introduce different functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl chains.

Wissenschaftliche Forschungsanwendungen

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science, such as in the development of new polymers or catalysts.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular targets: Such as enzymes, receptors, or DNA.

    Pathways involved: Could include inhibition of specific enzymes, modulation of receptor activity, or interaction with genetic material.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(pyrrolidin-1-yl)pyrazine: Lacks the trimethylpyrazole group.

    3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine: Lacks the pyrrolidine group.

    Pyrazine derivatives: A broad class of compounds with varying substituents.

Uniqueness

2-(pyrrolidin-1-yl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrazine is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C14H19N5

Molekulargewicht

257.33 g/mol

IUPAC-Name

2-pyrrolidin-1-yl-3-(3,4,5-trimethylpyrazol-1-yl)pyrazine

InChI

InChI=1S/C14H19N5/c1-10-11(2)17-19(12(10)3)14-13(15-6-7-16-14)18-8-4-5-9-18/h6-7H,4-5,8-9H2,1-3H3

InChI-Schlüssel

AIXIRZBZYPAWGJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1C)C2=NC=CN=C2N3CCCC3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.